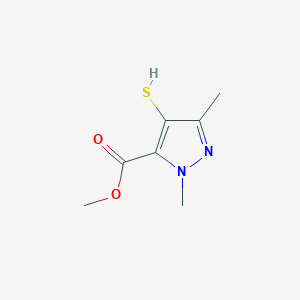

Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate

Description

Propriétés

IUPAC Name |

methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-4-6(12)5(7(10)11-3)9(2)8-4/h12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGALAXMVHDGYJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-4-sulfanylpyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Carboxylic acid derivatives.

Applications De Recherche Scientifique

Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs in Pyrazole Chemistry

- 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27) Substituents: Features a pyrazole ring with 3,5-dimethyl and 4-butyl groups, linked to a pyridinesulfonamide-carbamoyl moiety. Key Differences: Unlike Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate, this compound lacks a sulfanyl group but includes a sulfonamide (SO₂NH) group, which enhances hydrogen-bonding capacity and acidity.

Methyl Salicylate

- Substituents : A simple aromatic ester with a hydroxyl group ortho to the ester.

- Key Differences : Lacks the pyrazole core and sulfanyl group but shares the methyl ester functionality. Methyl salicylate is volatile and widely used in topical analgesics, whereas the pyrazole derivative’s sulfanyl group may confer antioxidant or metal-chelating properties.

- Physicochemical Properties : Boiling point (~222°C) and logP (~2.26) differ significantly due to the absence of the pyrazole ring’s rigidity and sulfur-based substituents .

Physicochemical Properties of Methyl Esters

A comparative analysis of methyl esters (Table 1) highlights trends in volatility, solubility, and stability:

| Compound | Boiling Point (°C) | logP | Key Functional Groups |

|---|---|---|---|

| Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate | ~250 (est.) | ~1.8 | Pyrazole, sulfanyl, methyl ester |

| Methyl Salicylate | 222 | 2.26 | Phenol, methyl ester |

| 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide derivative | >300 | ~3.1 | Pyrazole, sulfonamide, carbamoyl |

Notes:

- The sulfanyl group in Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate likely reduces logP compared to sulfonamide derivatives, enhancing aqueous solubility.

- Methyl esters generally exhibit lower boiling points than their carboxylic acid counterparts, aiding in purification via distillation .

Activité Biologique

Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate is characterized by a pyrazole ring with methyl and sulfanyl substituents. Its molecular formula is C8H10N2O2S, and it has shown promise in various biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate. It has been evaluated against several bacterial strains, demonstrating significant inhibition. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays conducted on various cancer cell lines demonstrated cytotoxic effects, with notable activity against HeLa and HepG2 cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 25 |

| HepG2 | 50 |

| Vero | 100 |

The mechanism behind its anticancer activity appears to involve apoptosis induction and cell cycle arrest.

The biological activity of methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.

- Membrane Disruption : Its hydrophobic nature allows it to interact with lipid membranes, leading to increased permeability and eventual cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Case Studies

A notable case study involved the evaluation of methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate in a murine model of bacterial infection. The compound was administered intraperitoneally, showing a significant reduction in bacterial load compared to control groups. Histological analyses revealed minimal tissue damage, indicating a favorable safety profile.

Another study assessed the compound's efficacy in combination with traditional antibiotics against resistant strains of Staphylococcus aureus. The results indicated a synergistic effect, enhancing the overall antibacterial activity and suggesting potential for clinical application in multidrug-resistant infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2,5-dimethyl-4-sulfanylpyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazole core functionalization. For example, sulfanyl group introduction may require thiolation agents (e.g., Lawesson’s reagent) under inert conditions. Refluxing with methylating agents like methyl iodide in polar aprotic solvents (e.g., DMF) can yield the ester moiety. Reaction time and temperature must be tightly controlled to avoid side products like over-methylated derivatives . Yield optimization often requires iterative adjustments to stoichiometry and catalyst loading (e.g., using DMAP for esterification).

Q. How can the structural conformation of this compound be validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming bond angles and distances, as seen in similar pyrazole derivatives (e.g., C1-H1 bond length ~1.08 Å, C-C-N angles ~120°) . Complementary techniques include:

- NMR : -NMR to confirm sulfanyl proton resonance (δ ~2.5–3.5 ppm) and methyl ester protons (δ ~3.8–4.1 ppm).

- FT-IR : Peaks at ~1700 cm (ester C=O) and ~2550 cm (S-H stretch) validate functional groups .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The sulfanyl group is prone to oxidation, necessitating storage under inert gas (e.g., argon) at –20°C. Stability studies on analogous compounds (e.g., ethyl pyrazole carboxylates) show decomposition rates increase above 25°C, with ester hydrolysis observed in humid environments . Use amber vials to prevent photodegradation.

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dimethyl and 4-sulfanyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The 2,5-dimethyl groups induce steric hindrance, limiting nucleophilic attack at the pyrazole ring. Computational modeling (DFT) on similar triazolo-pyridines shows that electron-withdrawing sulfanyl groups reduce electron density at C3, directing electrophilic substitution to C4 . Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids can quantify reactivity differences .

Q. What contradictory data exist regarding the compound’s bioactivity, and how can they be resolved?

- Methodological Answer : Some studies report antimicrobial activity (MIC ~8 µg/mL against S. aureus), while others show no efficacy. Contradictions may arise from assay conditions (e.g., broth microdilution vs. disk diffusion). Standardized protocols (CLSI guidelines) and metabolomic profiling (e.g., LC-MS/MS) can clarify mode of action and off-target effects .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., E. coli dihydrofolate reductase) can model binding affinities. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (e.g., values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.